N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both an indole and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the acetamide group through a series of reactions involving protection and deprotection steps, as well as coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, while the acetamide group can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and acetamide-containing molecules. Examples include:
- Indole-3-acetic acid
- N-acetyltryptophan
- 4-methoxyphenylacetamide
Uniqueness
What sets N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various research and industrial contexts.
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-17-9-8-13(10-18(17)25-2)11-22-20(24)19(23)15-12-21-16-7-5-4-6-14(15)16/h4-10,12,21H,3,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSKECEDZARFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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